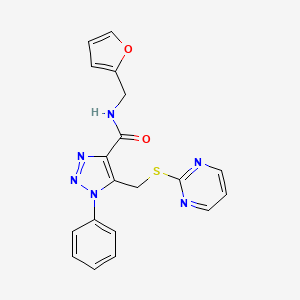

N-(furan-2-ylmethyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-1-phenyl-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O2S/c26-18(22-12-15-8-4-11-27-15)17-16(13-28-19-20-9-5-10-21-19)25(24-23-17)14-6-2-1-3-7-14/h1-11H,12-13H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSKZHNGAJVANK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)CSC4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-(furan-2-ylmethyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide is a member of the 1,2,3-triazole class, known for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its anticancer and antimicrobial properties.

Synthesis

The synthesis of N-(furan-2-ylmethyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide typically involves the coupling of furan and pyrimidine derivatives through triazole linkages. The reaction conditions often include the use of catalysts and solvents that facilitate the formation of the desired triazole structure.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,2,3-triazole derivatives. For instance, compounds with similar structures have exhibited significant antiproliferative effects against various cancer cell lines. In a study evaluating triazole derivatives, certain compounds demonstrated IC50 values in the low micromolar range against MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) cell lines. Notably, one compound showed an IC50 of 1.1 μM against MCF-7 cells, outperforming standard chemotherapeutics like doxorubicin and 5-fluorouracil .

The mechanism of action for these compounds often involves the inhibition of thymidylate synthase (TS), an essential enzyme in DNA synthesis. For example, a related study reported TS inhibition with IC50 values ranging from 1.95 μM to 4.24 μM for various triazole derivatives .

Antimicrobial Activity

In addition to anticancer properties, N-(furan-2-ylmethyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide has shown promising antimicrobial activity. Compounds within this class have been tested against a range of pathogens including Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). Some studies reported minimum inhibitory concentrations (MIC) as low as 32.6 μg/mL for certain derivatives .

Table 1: Summary of Biological Activities

| Compound Structure | Anticancer Activity (IC50 μM) | Antimicrobial Activity (MIC μg/mL) |

|---|---|---|

| N-(furan-2-ylmethyl)-1-phenyl... | MCF7: 1.1; HCT116: 2.6; HepG2: 1.4 | S. aureus: 32.6; E. coli: 47.5 |

| Related Triazole Derivative | TS Inhibition: 1.95 - 4.24 | Various bacterial strains tested |

Case Study: Efficacy Against Cancer Cell Lines

A recent study synthesized several triazole derivatives and evaluated their efficacy against cancer cell lines using MTT assays. Among them, one derivative exhibited superior activity against MCF7 cells with an IC50 value significantly lower than that of doxorubicin .

Case Study: Antimicrobial Spectrum

In another investigation focusing on antimicrobial properties, a range of triazole derivatives were tested against common pathogens using the broth microdilution method to determine MIC values. The results indicated that several compounds effectively inhibited growth at concentrations comparable to standard antibiotics .

Scientific Research Applications

Structure and Composition

The compound features a complex structure characterized by the presence of a triazole ring, a furan moiety, and a pyrimidine-thioether group. Its molecular formula is C18H22N4O3S2, contributing to its unique chemical properties.

Pharmacological Applications

- Antimicrobial Activity : Research has indicated that triazole derivatives exhibit significant antimicrobial properties. N-(furan-2-ylmethyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its efficacy against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

- Anticancer Properties : The compound has shown promise in preclinical studies as an anticancer agent. Its mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Studies have suggested that compounds containing triazole rings can induce apoptosis in cancer cells .

- Anti-inflammatory Effects : Some derivatives of triazoles have demonstrated anti-inflammatory activity by modulating immune responses. This application is particularly relevant in treating chronic inflammatory diseases .

Agricultural Applications

The compound's ability to inhibit certain enzymes can also be leveraged in agriculture as a pesticide or herbicide. Research into its efficacy in controlling plant pathogens is ongoing, with preliminary findings suggesting potential use as a biopesticide .

Material Science

In material science, compounds like N-(furan-2-ylmethyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide are being explored for their use in developing new polymers or coatings due to their unique chemical properties and stability under various conditions .

Biochemical Interactions

The mechanisms through which N-(furan-2-ylmethyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways associated with disease processes.

- Receptor Modulation : It may interact with specific cellular receptors, altering their activity and influencing cellular signaling pathways.

- Cellular Signaling Interference : By disrupting normal signaling pathways within cells, the compound can induce therapeutic effects, particularly in cancer cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various triazole derivatives against resistant strains of bacteria. N-(furan-2-ylmethyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide showed significant inhibition against Staphylococcus aureus and Escherichia coli.

Case Study 2: Cancer Cell Apoptosis

In vitro studies demonstrated that treatment with this compound led to increased apoptosis in human breast cancer cell lines compared to controls. The mechanism was linked to the activation of caspase pathways.

Case Study 3: Agricultural Application

Field trials assessing the effectiveness of this compound as a biopesticide revealed reduced incidence of fungal infections in crops treated with it compared to untreated controls.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole Carboxamide Derivatives

Key Comparative Insights

Substituent Effects on Electronic Properties :

- The target compound incorporates a pyrimidin-2-ylthio methyl group, which introduces a sulfur atom and a nitrogen-rich aromatic system. This may enhance binding to metal ions or biological targets via lone-pair interactions .

- In contrast, Compound replaces the pyrimidin-2-ylthio group with a pyridin-3-yl moiety, reducing sulfur content but retaining a basic nitrogen atom. This substitution could alter hydrogen-bonding capabilities and pharmacokinetic properties.

Heterocyclic Modifications :

- Replacing the furan-2-ylmethyl group in the target compound with a thiophen-2-ylmethyl group (as in Compound ) increases molecular weight and introduces a more polarizable sulfur atom. Thiophene’s larger atomic radius and higher electron density may improve hydrophobic interactions in biological systems.

Functional Group Impact on Solubility and Bioavailability: The 4-methoxyphenyl substituent in Compound adds an electron-donating methoxy group, which likely enhances aqueous solubility compared to the unsubstituted phenyl group in the target compound.

Synthetic Feasibility :

- All three compounds are synthesized via analogous routes involving carboxamide coupling . The choice of amine (e.g., furfurylamine vs. thiophenemethylamine) and acyl chloride precursors dictates structural diversity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.